molecular formula C18H21N3O2 B7022688 N-[6-(dimethylamino)naphthalen-2-yl]-6-oxopiperidine-2-carboxamide

N-[6-(dimethylamino)naphthalen-2-yl]-6-oxopiperidine-2-carboxamide

Cat. No.: B7022688
M. Wt: 311.4 g/mol
InChI Key: GVPRLLAFUJJIRK-UHFFFAOYSA-N
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Description

N-[6-(dimethylamino)naphthalen-2-yl]-6-oxopiperidine-2-carboxamide is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is known for its unique structural features, which include a dimethylamino group attached to a naphthalene ring and a piperidine carboxamide moiety. These structural elements contribute to its distinctive chemical and physical properties, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

N-[6-(dimethylamino)naphthalen-2-yl]-6-oxopiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-21(2)15-9-7-12-10-14(8-6-13(12)11-15)19-18(23)16-4-3-5-17(22)20-16/h6-11,16H,3-5H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPRLLAFUJJIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)C3CCCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylamino)naphthalen-2-yl]-6-oxopiperidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative, which is then subjected to a series of reactions to introduce the dimethylamino group and the piperidine carboxamide moiety. Key steps in the synthesis may include:

    Nitration and Reduction: Nitration of naphthalene followed by reduction to introduce the amino group.

    Dimethylation: Introduction of the dimethylamino group through methylation reactions.

    Formation of Piperidine Carboxamide: Coupling reactions to attach the piperidine ring and subsequent amidation to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylamino)naphthalen-2-yl]-6-oxopiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[6-(dimethylamino)naphthalen-2-yl]-6-oxopiperidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in studying molecular interactions and dynamics.

    Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and sensors due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of N-[6-(dimethylamino)naphthalen-2-yl]-6-oxopiperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and the naphthalene ring play crucial roles in its binding to target proteins and enzymes. This compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may include signal transduction, enzyme inhibition, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-6-propionyl-2-naphthylamine: Similar in structure but with a propionyl group instead of a piperidine carboxamide.

    6-Dodecanoyl-N,N-dimethyl-2-naphthylamine (Laurdan): A derivative used as a fluorescent probe in membrane studies.

Uniqueness

N-[6-(dimethylamino)naphthalen-2-yl]-6-oxopiperidine-2-carboxamide is unique due to its combination of a dimethylamino group, naphthalene ring, and piperidine carboxamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

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